4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide
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Overview
Description
4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a novel synthetic compound with the molecular formula C24H22N2O4 and a molecular weight of 402.45
Preparation Methods
The synthesis of 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves multiple steps. One approach to synthesizing the chromeno[4,3-b]pyridin-5-one system, a key component of this compound, includes the cleavage of pyrano[2’,3’:5,6]chromeno[4,3-b]pyridine-5,9-diones with binucleophiles . This method employs a regioselective γ-pyrone ring-opening reaction, which allows for the incorporation of heterocycles into the chromeno[4,3-b]pyridin-5-one system
Chemical Reactions Analysis
4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Grignard reagents, which can transform the 2H-pyran-2-one unit into a 2,2-dimethyl-2H-pyran unit . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the chromeno[4,3-b]pyridin-5-one system.
Scientific Research Applications
This compound has shown potential in various scientific research applications. In chemistry, it serves as a precursor for the synthesis of azacannabinoids, which are of interest due to their structural similarity to tetrahydrocannabinol (THC) . In biology and medicine, the compound’s unique structure may offer insights into the development of new analgesics and other therapeutic agents
Mechanism of Action
The mechanism of action for 4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is not fully understood. its structure suggests it may interact with molecular targets similar to those of other chromeno[4,3-b]pyridin-5-one derivatives. These interactions could involve binding to specific receptors or enzymes, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
4-butoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is unique due to its specific combination of functional groups and structural features. Similar compounds include other chromeno[4,3-b]pyridin-5-one derivatives, such as those with iminoalkyl units in the pyridine cycle These compounds share some structural similarities but differ in their specific functional groups and chemical properties
Properties
IUPAC Name |
4-butoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-3-4-13-29-17-11-9-16(10-12-17)23(27)26-20-14-15(2)21-22(25-20)18-7-5-6-8-19(18)30-24(21)28/h5-12,14H,3-4,13H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMIENAZBGYOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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